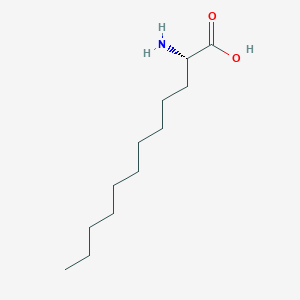

(S)-2-Aminododecanoic acid

Übersicht

Beschreibung

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s classification and its role or occurrence in nature would also be mentioned.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis

This would involve determiningWissenschaftliche Forschungsanwendungen

Corrosion Inhibition : 12-Aminododecanoic acid has been shown to be an effective corrosion inhibitor for carbon steel in CO2-saturated hydrochloric acid. It acts as a mixed-type inhibitor and forms a self-assembled monolayer (SAM) on the steel surface, providing a hydrophobic barrier against corrosive ions. This SAM formation is spontaneous and reversible, with a high inhibition efficiency (Ghareba & Omanovic, 2010, 2011) (Ghareba & Omanovic, 2010) (Ghareba & Omanovic, 2011).

Biosynthesis in Polymer Industry : This acid is a potential monomer for Nylon 12, a high-performance bioplastic. Its biosynthesis from renewable sources is attractive in the polymer industry. Notably, a biotransformation process using artificial self-sufficient P450s and other enzymes has been developed, which significantly enhances the efficiency of ω-aminododecanoic acid production (Ahsan et al., 2018) (Ahsan et al., 2018).

Role in Nylon and Polymer Production : A Pseudomonas species was identified capable of using 12-aminododecanoic acid as a sole nitrogen source. This finding is significant for understanding the microbial degradation of nylon and related polymers, and for exploring potential biocatalysts for nylon production (Wilding et al., 2015) (Wilding et al., 2015).

Material Science Applications : The formation of self-assembled monolayers of 12-aminododecanoic acid on stainless steel surfaces is studied for potential improvements in biocompatibility and surface modification of medical materials (Raman & Gawalt, 2007) (Raman & Gawalt, 2007).

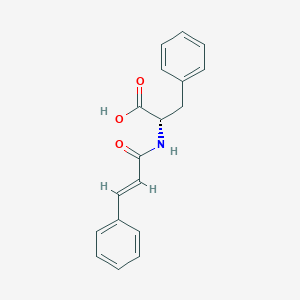

Chemical Synthesis and Stereochemistry : Asymmetric synthesis of derivatives of (S)-2-aminodecanoic acid has been reported, highlighting its importance in medicinal chemistry and drug design due to its structural diversity and functionality (Fu et al., 2020) (Fu et al., 2020).

Eigenschaften

IUPAC Name |

(2S)-2-aminododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNFZFTFXTLKH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441749 | |

| Record name | (S)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Aminododecanoic acid | |

CAS RN |

169106-34-7 | |

| Record name | (S)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

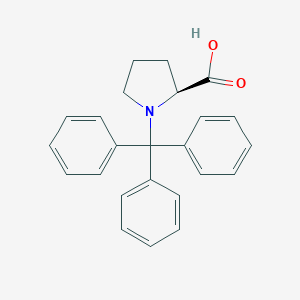

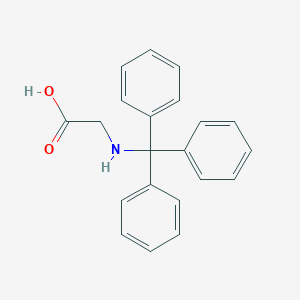

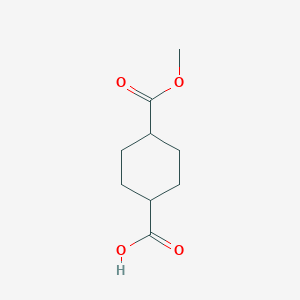

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

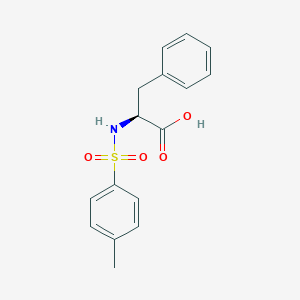

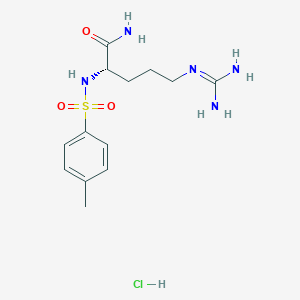

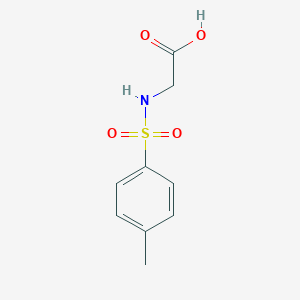

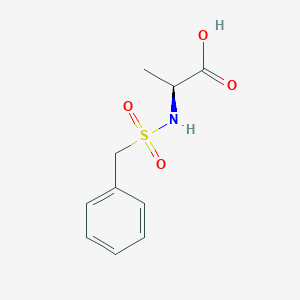

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)